(2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine is a chemical compound characterized by the presence of a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a 4-trifluoromethoxyphenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 2 and 4 can be introduced via selective hydroxylation reactions using appropriate oxidizing agents.
Attachment of the 4-Trifluoromethoxyphenyl Group: The 4-trifluoromethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxyphenyl halide reacts with the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
(2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
(2,4)-Dihydroxy-5-(4-methoxyphenyl)pyrimidine:
Uniqueness: The presence of the trifluoromethoxy group in (2,4)-Dihydroxy-5-(4-trifluoromethoxyphenyl)pyrimidine imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXOPAHIUDDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)NC2=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.